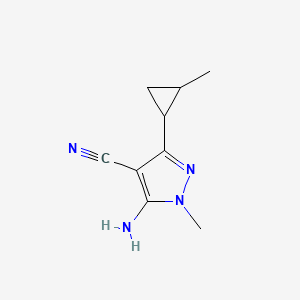

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile (CAS: Not explicitly listed in evidence, but structurally detailed in ) is a pyrazole derivative featuring a methyl group at position 1, a 2-methylcyclopropyl substituent at position 3, and functional groups including an amino (-NH₂) at position 5 and a cyano (-CN) at position 3. The stereochemistry of the cyclopropane moiety is specified as (1R,2S) in its fully substituted form . This compound is part of a broader class of pyrazole-carbonitriles, which are extensively studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity.

Pyrazole derivatives are often synthesized via cyclocondensation or substitution reactions, as evidenced by methods in the provided literature (e.g., ).

Properties

CAS No. |

1184914-28-0 |

|---|---|

Molecular Formula |

C9H12N4 |

Molecular Weight |

176.22 g/mol |

IUPAC Name |

5-amino-1-methyl-3-(2-methylcyclopropyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C9H12N4/c1-5-3-6(5)8-7(4-10)9(11)13(2)12-8/h5-6H,3,11H2,1-2H3 |

InChI Key |

IZIPPIRYIOLQDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C2=NN(C(=C2C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.

Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

Addition of the methyl group: Methylation reactions using methylating agents such as methyl iodide.

Incorporation of the cyclopropyl group: Cyclopropanation reactions using diazo compounds and transition metal catalysts.

Attachment of the carbonitrile group: Cyanation reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions could convert the carbonitrile group to an amine or other reduced forms.

Substitution: The amino and methyl groups may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

Oxidation products: Oxo-pyrazoles.

Reduction products: Amino derivatives.

Substitution products: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry and catalysis.

Material Science: Potential use in the synthesis of novel materials with unique properties.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Polymer Science: Incorporation into polymers to impart specific characteristics.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-3-((1R,2S)-2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. As a receptor ligand, it may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carbonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a structured comparison based on substituents, synthesis routes, and bioactivity:

Table 1: Structural and Functional Comparison of Selected Pyrazole-4-carbonitrile Derivatives

Key Observations:

Substituent Effects on Bioactivity :

- The 2-methylcyclopropyl group in the target compound may confer steric stabilization compared to planar aromatic substituents (e.g., 2-hydroxyphenyl in Compound A). This could enhance membrane permeability or resistance to enzymatic degradation .

- Electron-withdrawing groups (e.g., -CN, -SO₂CF₃ in fipronil) enhance pesticidal activity by increasing target binding affinity .

Synthetic Flexibility :

- Brominated derivatives (e.g., 3d) serve as intermediates for synthesizing bioactive hybrids (e.g., benzothiazole derivatives in ) .

- Cyclopropane-containing compounds (e.g., the target molecule) require stereospecific synthesis, as seen in .

Physicochemical Properties :

- Melting points vary significantly: Compound 3s () melts at 170.7–171.2°C, while dinitrophenyl-substituted analogs () show higher m.p. (228–229°C) due to increased molecular rigidity .

- NMR shifts for NH₂ protons typically appear downfield (δ 8.06–11.49 ppm) across derivatives, indicating strong hydrogen bonding .

Industrial Relevance :

- Fipronil and ethiprole () highlight the agrochemical utility of pyrazole-carbonitriles, whereas anticancer activity is prominent in derivatives like Compound A .

Biological Activity

5-Amino-1-methyl-3-(2-methylcyclopropyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmaceutical applications, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C9H14N4

- Molecular Weight: 194.23 g/mol

- CAS Number: 1184913-76-5

The structural features contribute to its biological activity, particularly the presence of the pyrazole ring and the 2-methylcyclopropyl group, which may enhance interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, a study demonstrated that derivatives of 5-amino-pyrazole compounds could inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation .

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has shown promise in reducing inflammation markers in vitro and in vivo models. In particular, it was found to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

3. Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may possess neuroprotective properties. The compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes:

- Formation of the Pyrazole Ring: Utilizing appropriate hydrazine derivatives and carbonitriles.

- Cyclization Reactions: Leading to the formation of the pyrazole structure.

- Purification Techniques: Such as recrystallization or chromatography to obtain pure compounds.

Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Screening

A study conducted on various pyrazole derivatives, including our compound, showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 values indicated that modifications to the pyrazole ring could enhance anticancer activity .

Case Study 2: Anti-inflammatory Testing

In an experimental model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups. Histological analyses confirmed a decrease in inflammatory cell infiltration .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.